A Technical Guide to 4-Phenylthiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Technical Guide to 4-Phenylthiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Phenylthiophene Scaffolds in Medicinal Chemistry
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics. The introduction of a phenyl substituent onto the thiophene ring, as seen in 4-Phenylthiophene-2-carbonyl chloride, creates a versatile building block with significant potential for generating libraries of compounds for drug screening. This guide provides an in-depth look at the synthesis, chemical behavior, and potential applications of 4-Phenylthiophene-2-carbonyl chloride, a key intermediate for the development of novel therapeutic agents. While specific data for this compound is emerging, this document consolidates established principles and data from closely related analogues to provide a comprehensive technical overview.
Molecular Structure and Identification
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IUPAC Name: 4-Phenylthiophene-2-carbonyl chloride
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CAS Number: 683274-48-8 (Note: This CAS number is listed by some suppliers but awaits broader verification in major chemical databases).[2]
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Molecular Formula: C₁₁H₇ClOS
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Molecular Weight: 222.69 g/mol
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 222.69 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Synthesis of 4-Phenylthiophene-2-carbonyl chloride: A Methodological Overview
The primary route to 4-Phenylthiophene-2-carbonyl chloride involves the conversion of its corresponding carboxylic acid, 4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0). This transformation is a standard procedure in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common reagents.
Experimental Protocol: Synthesis from 4-Phenylthiophene-2-carboxylic acid
This protocol is based on well-established methods for the synthesis of thiophene-2-carbonyl chlorides.[3][4]
Objective: To synthesize 4-Phenylthiophene-2-carbonyl chloride from 4-Phenylthiophene-2-carboxylic acid.
Materials:
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4-Phenylthiophene-2-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or Toluene
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N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
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Rotary evaporator
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Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
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Glassware (round-bottom flask, condenser, dropping funnel)
Procedure using Thionyl Chloride:
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To a stirred solution of 4-Phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).
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After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-Phenylthiophene-2-carbonyl chloride is often used in the next step without further purification.
Procedure using Oxalyl Chloride:
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Dissolve 4-Phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
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Add a catalytic amount of DMF (1-2 drops).
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Slowly add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours. Gas evolution (CO, CO₂, and HCl) will be observed.
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Once the reaction is complete, concentrate the mixture under reduced pressure to afford the crude acyl chloride.
Causality Behind Experimental Choices:
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Inert Atmosphere: Acyl chlorides are highly reactive and moisture-sensitive. Performing the reaction under an inert atmosphere prevents hydrolysis of the starting material and product back to the carboxylic acid.
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Excess Reagent: Using an excess of thionyl chloride or oxalyl chloride ensures the complete conversion of the carboxylic acid. The byproducts of these reactions are gaseous (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture.
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Solvent Choice: Toluene is often used with thionyl chloride due to its higher boiling point, which facilitates the reaction. DCM is a common choice for oxalyl chloride reactions as it is inert and easily removed.
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Catalytic DMF: In the oxalyl chloride method, DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.
Chemical Reactivity and Mechanistic Insights
As an acyl chloride, the reactivity of 4-Phenylthiophene-2-carbonyl chloride is dominated by nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.
Nucleophilic Acyl Substitution
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.
This reactivity allows for the synthesis of a wide range of derivatives, including:
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Amides: Reaction with primary or secondary amines. Thiophene carboxamides are of particular interest due to their demonstrated biological activities, including anticancer and antiviral properties.[1][5]
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Esters: Reaction with alcohols.
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Ketones: Friedel-Crafts acylation of aromatic compounds.
Applications in Drug Discovery and Materials Science
The 4-phenylthiophene-2-carbonyl moiety is a valuable scaffold in the development of new bioactive molecules and functional materials.
Medicinal Chemistry
The thiophene nucleus is a key component in numerous pharmaceuticals. The ability to readily convert 4-Phenylthiophene-2-carbonyl chloride into a diverse array of amides and esters makes it an ideal starting point for generating compound libraries for high-throughput screening.
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Anticancer Agents: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[1][5] The phenyl substituent at the 4-position can be further functionalized to explore structure-activity relationships and optimize potency and selectivity.
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Antiviral and Antimicrobial Agents: The thiophene scaffold is present in several antiviral and antimicrobial drugs. Derivatives of 4-Phenylthiophene-2-carbonyl chloride could be explored for their potential to inhibit viral replication or bacterial growth.[6]
Materials Science
Thiophene-based polymers are known for their conductive properties and are used in organic electronics. While the primary application of 4-Phenylthiophene-2-carbonyl chloride is in medicinal chemistry, its derivatives could also be investigated as monomers for the synthesis of novel conductive polymers with tailored electronic properties.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the phenyl and thiophene rings would appear in the range of 7.0-8.5 ppm. The specific coupling patterns would depend on the substitution. |
| ¹³C NMR | The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 160-170 ppm. Aromatic carbons would appear between 120-140 ppm. |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride would be expected between 1750-1800 cm⁻¹.[8][9] The presence of aromatic C-H and C=C stretching bands would also be observed. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Safety and Handling
Acyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.
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Hazards: Causes severe skin burns and eye damage. Reacts violently with water, releasing hydrogen chloride gas.
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Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from water and sources of moisture.
Conclusion
4-Phenylthiophene-2-carbonyl chloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward preparation from the corresponding carboxylic acid and its predictable reactivity through nucleophilic acyl substitution provide access to a wide range of derivatives. The established biological importance of the thiophene carboxamide scaffold highlights the potential of this compound as a key intermediate in the development of novel therapeutics. Further research into the specific applications and biological activities of its derivatives is warranted and holds significant promise for advancing medicinal chemistry.
References
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). Molecules. Available at: [Link]
-
Thiophene-3-carbonyl Chloride. (2021). Molbank. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as a building block for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceuticals. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). International Journal of Molecular Sciences. Available at: [Link]
-
¹H NMR spectrum (400 MHz, CDCl₃) of 2-phenylthiophene (3b). ResearchGate. Available at: [Link]
- US Patent 5,245,063A - Preparation of carbonyl chlorides. Google Patents.
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy. Available at: [Link]
-
14.2a IR Spectra of Carbonyl Compounds. (2018). YouTube. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Research in Pharmaceutical Sciences. Available at: [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia. Available at: [Link]
-
2-Phenylthiophene. PubChem. Available at: [Link]
-
16.4: Spectroscopic Properties. (2021). Chemistry LibreTexts. Available at: [Link]
-
Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. Available at: [Link]
-
2-Thienyl-[4-(thiophene-2-carbonyl)phenyl]methanone - Optional[¹³C NMR]. SpectraBase. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5271-67-0|2-Thiophenecarbonyl chloride|BLD Pharm [bldpharm.com]
- 3. Thiophene-3-carbonyl Chloride [mdpi.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
